molecular formula C8H10O3 B1280044 Ethyl 5-methylfuran-3-carboxylate CAS No. 26501-83-7

Ethyl 5-methylfuran-3-carboxylate

Cat. No. B1280044
CAS RN: 26501-83-7
M. Wt: 154.16 g/mol
InChI Key: HZVHSZJXVCZRTP-UHFFFAOYSA-N
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Patent
US06114358

Procedure details

A mixture of 31.7 g (206 mmol) of ethyl 5-methylfuran-3-carboxylate, 40 ml of 45% strength potassium hydroxide and 100 ml of water was refluxed for 4 h, then cooled to 10° C. and acidified to pH 1 with 15% strength hydrochloric acid. The resulting mixture was left at this temperature for 2 h, and the precipitate was filtered off and dried to constant weight at 45-50° C., resulting in 23.7 g (188 mmol, 91%) of 5-methylfuran-3-carboxylic acid.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7]([O:9]CC)=[O:8])[CH:3]=1.[OH-].[K+].Cl>O>[CH3:1][C:2]1[O:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
CC1=CC(=CO1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried to constant weight at 45-50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 188 mmol
AMOUNT: MASS 23.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.